REACTION_CXSMILES
|
[CH3:1][CH:2](C(O)=O)C(O)=O.O1C=CCCC1.S(=O)(=O)(O)O.[OH-].[Na+].[N:22]1[O:23][C:24]([C:31]([OH:33])=O)=[C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=12.S(Cl)(Cl)=O>C1C=CC=CC=1.O.C(O)(=O)C>[C:31]([C:24]1[O:23][N:22]=[C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][C:25]=12)(=[O:33])[CH2:1][CH3:2] |f:3.4|
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
N=1OC(=C2C1C=CC=C2)C(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
under stirring over a water bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
an insoluble material was filtered off
|
Type
|
ADDITION
|
Details
|
Then, 1.8 g of 60% sodium hydride was added in small portions to the filtrate
|
Type
|
ADDITION
|
Details
|
was added dropwise under ice cooling
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 8 hours
|
Duration
|
8 h
|
Type
|
EXTRACTION
|
Details
|
the reaction product was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The extract was purified by silica gel chromatography (eluent: 30:1 n-hexane/ethyl acetate), so that 3-propionyl-2,1-benzisoxazole
|
Type
|
CUSTOM
|
Details
|
was obtained as colorless crystals
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(CC)(=O)C=1ON=C2C1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |